molecular formula C12H20N4O B8462099 2-(6-(Cyclohexylamino)pyrimidin-4-ylamino)ethan-1-ol

2-(6-(Cyclohexylamino)pyrimidin-4-ylamino)ethan-1-ol

Cat. No. B8462099
M. Wt: 236.31 g/mol
InChI Key: DFTXDSDDZUKFFG-UHFFFAOYSA-N
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Patent
US08986994B2

Procedure details

250 mg of 4,6-dichloropyrimidine, 117 mg of cyclohexylamine and 261 mg of DIPEA were dissolved in 1 mL of i-PrOH and the mixture obtained was charged into a screw cap vial and the vial obtained was kept in a heating block at 90° C. for 6 hours. The reaction was monitored by TLC and was completed after 6 hours. The mixture obtained was cooled to r.t., solvent was evaporated and the evaporation residue was redissoved in 1 mL of n-BuOH and taken in a microwave vial. To the mixture in the vial 113 mg of ethanolamine and 206 mg of DIPEA were added and the mixture obtained was heated in a reaction block at 180° C. for 1 hour. The reaction was finished and pure product was purified by column chromatography using EtOAc:MeOH 10:1. Pure 2-(6-(Cyclohexylamino)pyrimidin-4-ylamino)ethan-1-ol in the form of a colorless solid was obtained.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
117 mg
Type
reactant
Reaction Step One
Name
Quantity
261 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH:9]1([NH2:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[CH3:16][CH2:17][N:18](C(C)C)C(C)C.CC([OH:28])C>>[CH:9]1([NH:15][C:6]2[N:5]=[CH:4][N:3]=[C:2]([NH:18][CH2:17][CH2:16][OH:28])[CH:7]=2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
117 mg
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
261 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1 mL
Type
reactant
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture obtained
ADDITION
Type
ADDITION
Details
was charged into a screw
CUSTOM
Type
CUSTOM
Details
cap vial
CUSTOM
Type
CUSTOM
Details
the vial obtained
WAIT
Type
WAIT
Details
was completed after 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The mixture obtained
CUSTOM
Type
CUSTOM
Details
solvent was evaporated
ADDITION
Type
ADDITION
Details
To the mixture in the vial 113 mg of ethanolamine and 206 mg of DIPEA were added
CUSTOM
Type
CUSTOM
Details
the mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
was heated in a reaction block at 180° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
pure product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(CCCCC1)NC1=CC(=NC=N1)NCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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